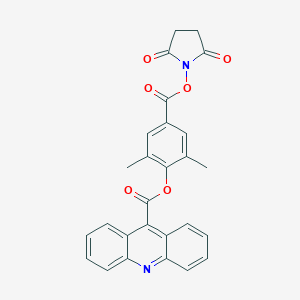
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a carboxylate group attached to the acridine ring
Métodos De Preparación
The synthesis of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester typically involves multiple steps, including the formation of the acridine core and the subsequent attachment of the functional groups. One common synthetic route involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the acridine core. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine core, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted acridine derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes, particularly those involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester involves its interaction with biological molecules, particularly DNA. The acridine core allows the compound to intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester include:
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers and has similar reactivity due to the presence of fluorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Known for its antioxidant properties, this compound is structurally similar due to the presence of multiple functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, highlighting the diversity of compounds with similar functional groups.
Propiedades
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c1-15-13-17(26(32)35-29-22(30)11-12-23(29)31)14-16(2)25(15)34-27(33)24-18-7-3-5-9-20(18)28-21-10-6-4-8-19(21)24/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOQACMFYIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)ON5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)




![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)





